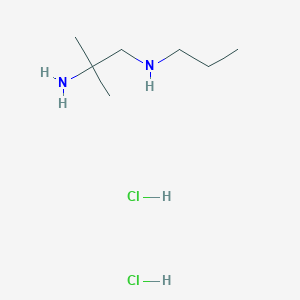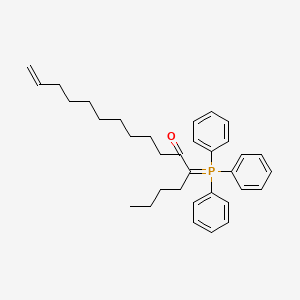
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one is an organophosphorus compound characterized by the presence of a triphenylphosphoranylidene group attached to a hexadec-15-en-6-one backbone. This compound contains 79 atoms, including 43 hydrogen atoms, 34 carbon atoms, 1 oxygen atom, and 1 phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one typically involves the use of Wittig reagents. Wittig reagents are commonly used to replace oxygen centers in ketones and aldehydes with carbon-carbon double bonds. The preparation process involves the reaction of triphenylphosphine with an appropriate alkyl halide to form the phosphonium salt, which is then deprotonated to generate the Wittig reagent. This reagent is subsequently reacted with the desired aldehyde or ketone to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The triphenylphosphoranylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides, reduced phosphines, and substituted phosphoranylidene derivatives. These products have diverse applications in organic synthesis and material science.
科学的研究の応用
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds through Wittig reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of carbon-carbon double bonds. The compound’s reactivity is influenced by the electronic properties of the triphenylphosphoranylidene group, which can donate or withdraw electrons depending on the reaction conditions .
類似化合物との比較
Similar Compounds
5-(Triphenyl-lambda~5~-phosphanylidene)undecan-6-one: Similar in structure but with a shorter carbon chain.
6-Ethylsulfanyl-2-phenyl-5-(triphenyl-phosphanylidene)-5H-pyrimidin-4-one: Contains a pyrimidin-4-one backbone instead of a hexadec-15-en-6-one backbone.
Uniqueness
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one is unique due to its long carbon chain and the presence of the triphenylphosphoranylidene group. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and material science.
特性
CAS番号 |
87176-68-9 |
|---|---|
分子式 |
C34H43OP |
分子量 |
498.7 g/mol |
IUPAC名 |
5-(triphenyl-λ5-phosphanylidene)hexadec-15-en-6-one |
InChI |
InChI=1S/C34H43OP/c1-3-5-7-8-9-10-11-21-28-33(35)34(29-6-4-2)36(30-22-15-12-16-23-30,31-24-17-13-18-25-31)32-26-19-14-20-27-32/h3,12-20,22-27H,1,4-11,21,28-29H2,2H3 |
InChIキー |
NWCGTFPWGILOKE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
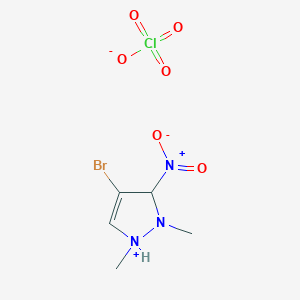
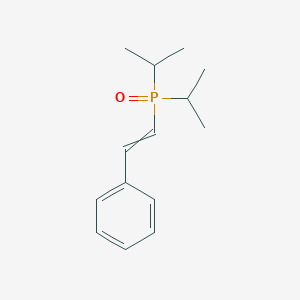
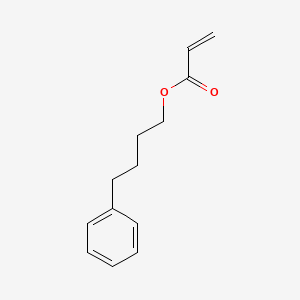
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)


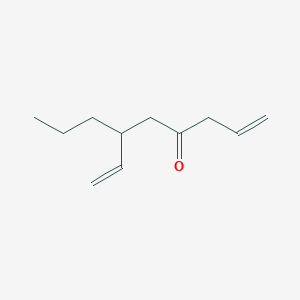
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)

